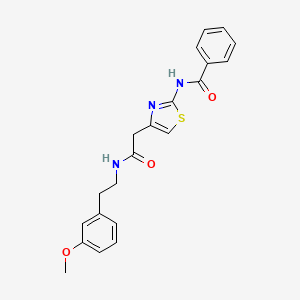

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

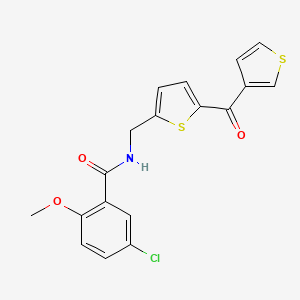

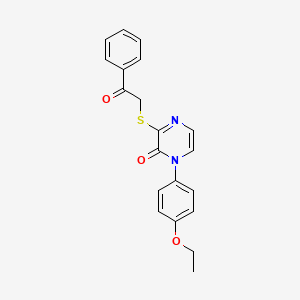

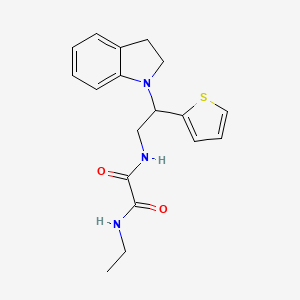

The compound you’re asking about is a derivative of 2-aminothiazole . 2-Aminothiazole derivatives are sulfur- and nitrogen-containing heterocyclic compounds that have been widely used in drug development due to their various biological activities . They can act as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve C–C and C–N bond forming strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Applications De Recherche Scientifique

Antioxidant Activity

Benzamide compounds, including the one , have been found to exhibit significant antioxidant activity . They have been shown to be effective in total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds have even shown more effective antioxidant activity compared to standard compounds .

Antibacterial Activity

Benzamides have been found to have antibacterial properties . They have been tested against various gram-positive and gram-negative bacteria and have shown varying degrees of antibacterial activity . For instance, Ören and co-workers studied the anti-microbial activity of N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and found moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .

Anti-tubercular Activity

Benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some of these compounds have shown significant activity against Mycobacterium tuberculosis with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Drug Discovery

Amide compounds, including benzamides, have been used in drug discovery . They are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological, and potential drug industries .

Industrial Applications

Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .

Treatment of Various Diseases

Benzamides have been used in the treatment of various diseases such as juvenile hyperactivity, cancer, hypercholesterolemia . They have also shown anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory properties .

Mécanisme D'action

Target of Action

Similar compounds have been shown to have anti-inflammatory properties . They are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response .

Mode of Action

The compound likely interacts with its targets (such as COX enzymes) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

The compound’s action on COX enzymes affects the arachidonic acid pathway. By inhibiting COX enzymes, the conversion of arachidonic acid to prostaglandins is reduced, leading to decreased inflammation .

Pharmacokinetics

They are metabolized in the liver and excreted through the kidneys .

Result of Action

The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain. In addition, it may also lead to a decrease in fever, another symptom often associated with inflammation .

Orientations Futures

Propriétés

IUPAC Name |

N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-27-18-9-5-6-15(12-18)10-11-22-19(25)13-17-14-28-21(23-17)24-20(26)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHVYKMELSUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate](/img/structure/B2451750.png)

![N-ethyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2451756.png)

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B2451761.png)

![4-(5-Bromopyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2451765.png)

![(2Z)-2-(benzylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2451766.png)